molecular formula C9H10F3N3 B1446992 1-(3,5,6-Trifluoropyridin-2-yl)piperazine CAS No. 1226516-20-6

1-(3,5,6-Trifluoropyridin-2-yl)piperazine

Cat. No.: B1446992
CAS No.: 1226516-20-6
M. Wt: 217.19 g/mol
InChI Key: SAVGKGUNLNYCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5,6-Trifluoropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines It is characterized by the presence of a piperazine ring attached to a pyridine ring substituted with three fluorine atoms at positions 3, 5, and 6

Biochemical Analysis

Biochemical Properties

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can modulate the signaling pathways associated with these receptors, leading to various physiological effects. Additionally, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting various cellular functions . Moreover, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other processes.

Molecular Mechanism

The molecular mechanism of action of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to α2-adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to a reduction in the release of neurotransmitters such as norepinephrine, thereby modulating various physiological responses. Additionally, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can influence the activity of other enzymes and proteins, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine vary with different dosages in animal models. At lower doses, the compound can modulate physiological responses without causing significant adverse effects. At higher doses, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can lead to toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments and tissues . The distribution of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the interactions of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)piperazine typically involves the reaction of 3,5,6-trifluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5,6-Trifluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution reactions can yield various substituted pyridinylpiperazines .

Comparison with Similar Compounds

Uniqueness: 1-(3,5,6-Trifluoropyridin-2-yl)piperazine is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial products .

Properties

IUPAC Name

1-(3,5,6-trifluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-6-5-7(11)9(14-8(6)12)15-3-1-13-2-4-15/h5,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVGKGUNLNYCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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